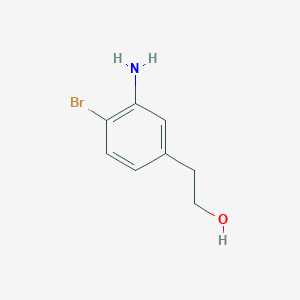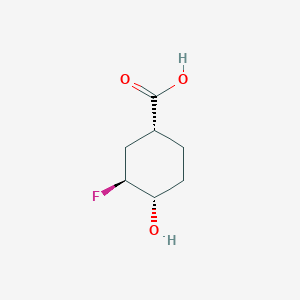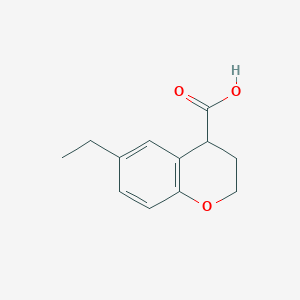
2-(3-Amino-4-bromophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4-bromophenyl)ethanol is an organic compound characterized by the presence of an amino group, a bromine atom, and an ethanol moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-bromophenyl)ethanol can be achieved through several methods. One common approach involves the bromination of 3-aminoacetophenone followed by reduction to yield the desired product. The reaction conditions typically involve the use of bromine in an organic solvent such as dichloromethane, followed by reduction using a suitable reducing agent like sodium borohydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-bromophenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-Amino-4-bromophenyl)acetaldehyde.
Reduction: Formation of 2-(3-Amino-4-bromophenyl)ethylamine.
Substitution: Formation of various substituted phenyl ethanol derivatives.
Scientific Research Applications
2-(3-Amino-4-bromophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-bromophenyl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromophenyl)ethanol: Lacks the amino group, resulting in different chemical reactivity and biological activity.
2-(4-Amino-3-bromophenyl)ethanol: Positional isomer with similar properties but different spatial arrangement.
2-(3-Amino-4-chlorophenyl)ethanol: Chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness
2-(3-Amino-4-bromophenyl)ethanol is unique due to the presence of both an amino group and a bromine atom on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-(3-amino-4-bromophenyl)ethanol |
InChI |
InChI=1S/C8H10BrNO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4,10H2 |
InChI Key |
XGFOKYNHXRERQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine](/img/structure/B13150405.png)


![2-Methylpyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13150420.png)



![Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13150447.png)




